methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a triazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps, including the formation of the pyrazole and triazole rings. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Scientific Research Applications
Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action for methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application, but they often include key biochemical processes such as signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-ylmethyl)aniline: A compound with a similar triazole ring structure.
1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: Another compound with a triazole ring and additional functional groups.
Metconazole: A compound with a triazole ring used in agricultural applications.
Uniqueness
Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its combination of a pyrazole ring, a triazole ring, and various functional groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications .
Biological Activity
Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound belongs to a class of derivatives that combine pyrazole and triazole functionalities. The synthesis typically involves multi-step reactions that may include the Biginelli reaction or similar methodologies to construct the pyrazole and triazole rings effectively.
Key Structural Features
- Pyrazole Core : Contributes to the compound's reactivity and biological activity.
- Triazole Moiety : Known for its antifungal properties and ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial activity. For instance, derivatives similar to methyl [(4Z)-5-oxo...] have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For example, derivatives have been reported to inhibit cell proliferation in glioma cell lines .
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Triazole-containing compounds are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Case Studies
- Study on Anticancer Activity : A recent study demonstrated that a similar compound induced apoptosis in human glioma cells through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation showed that derivatives exhibited potent activity against drug-resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
The biological activity of methyl [(4Z)-5-oxo...] can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases, leading to reduced proliferation .
Pharmacological Data
Properties
Molecular Formula |
C23H22N6O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 2-[4-[C-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C23H22N6O3/c1-16(26-18-10-8-17(9-11-18)13-28-15-24-14-25-28)22-20(12-21(30)32-2)27-29(23(22)31)19-6-4-3-5-7-19/h3-11,14-15,27H,12-13H2,1-2H3 |
InChI Key |
YFMXRIRCIALMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)CN2C=NC=N2)C3=C(NN(C3=O)C4=CC=CC=C4)CC(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.